Enzymatic Bromination Specificity: Peroxidase-Catalyzed Conversion
Manganese peroxidase (MnP) from Phanerochaete chrysosporium catalyzes the specific bromination of veratryl alcohol (3,4-dimethoxybenzyl alcohol) to produce exclusively 2-bromo-4,5-dimethoxybenzyl alcohol. The second-order rate constant for MnP Compound I reduction by bromide is (4.1 ± 0.2) × 10³ M⁻¹ s⁻¹ at pH 3.0 [1]. Lignin peroxidase (LiP) also catalyzes this same regioselective transformation [2]. In contrast, the corresponding chloro analog is not produced by these peroxidases, as chloride oxidation is not catalyzed under these conditions [1]. This enzymatic specificity establishes 2-bromo-4,5-dimethoxybenzyl alcohol as the unique haloperoxidase product from veratryl alcohol, making it indispensable as a reference standard in lignin-degradation and haloperoxidase research.
| Evidence Dimension | Second-order rate constant for halide oxidation by MnP Compound I and regioselectivity of aromatic bromination |
|---|---|
| Target Compound Data | k = (4.1 ± 0.2) × 10³ M⁻¹ s⁻¹ for bromide oxidation (pH 3.0); veratryl alcohol converted specifically to 2-bromo-4,5-dimethoxybenzyl alcohol |
| Comparator Or Baseline | Chloride: k = not determined (no chloride oxidation observed); iodide: k = (1.1 ± 0.1) × 10⁵ M⁻¹ s⁻¹ (pH 3.0), but no iodinated veratryl alcohol product reported; 2-chloro-4,5-dimethoxybenzyl alcohol: not produced by MnP or LiP |
| Quantified Difference | Bromination is the only halogenation pathway yielding a defined veratryl alcohol-derived product; chloride oxidation is absent under identical conditions |
| Conditions | MnP from P. chrysosporium; H₂O₂ as co-substrate; pH 3.0; veratryl alcohol as substrate; transient-state kinetic measurements |
Why This Matters
For laboratories studying ligninolytic enzyme mechanisms, 2-bromo-4,5-dimethoxybenzyl alcohol is the only veratryl alcohol-derived haloperoxidase product available as an authentic reference standard, and the chloro analog cannot serve as a substitute.
- [1] Sheng, D. et al. Archives of Biochemistry and Biophysics, 1997, 345(1), 126–134. Haloperoxidase activity of manganese peroxidase from Phanerochaete chrysosporium. Second-order rate constant for MnP Compound I reduction by bromide: (4.1 ± 0.2) × 10³ M⁻¹ s⁻¹ at pH 3.0. DOI: 10.1006/abbi.1997.0217. View Source
- [2] Renganathan, V., Miki, K., & Gold, M. H. Biochemistry, 1987, 26(16), 5127–5132. Haloperoxidase reactions catalyzed by lignin peroxidase: bromination of veratryl alcohol to 6-bromoveratryl alcohol (2-bromo-4,5-dimethoxybenzyl alcohol). DOI: 10.1021/bi00390a035. View Source
